molecular formula C17H21N3OS B2917137 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole CAS No. 897485-35-7

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B2917137
CAS No.: 897485-35-7
M. Wt: 315.44
InChI Key: FIIFJUKWECSLEY-UHFFFAOYSA-N
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Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole is a synthetic organic compound with a complex structure It is characterized by the presence of a benzothiazole core, substituted with a piperazine ring bearing a cyclopropanecarbonyl group

Scientific Research Applications

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may continue to explore new thiazole derivatives and their potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
  • N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives

Uniqueness

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both a benzothiazole core and a cyclopropanecarbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

cyclopropyl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-3-4-12(2)15-14(11)18-17(22-15)20-9-7-19(8-10-20)16(21)13-5-6-13/h3-4,13H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIFJUKWECSLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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